2-Diethylamino-5-phenyl-2-oxazolin-4-one
Overview
Description
2-Diethylamino-5-phenyl-2-oxazolin-4-one: is a chemical compound with the molecular formula C13H16N2O2 It is known for its unique structure, which includes an oxazoline ring fused with a phenyl group and a diethylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diethylamino-5-phenyl-2-oxazolin-4-one typically involves the reaction of glycine with p-nitrobenzoyl chloride in the presence of sodium hydroxide . This reaction forms an intermediate, which is then reacted with benzaldehyde in the presence of acetic anhydride and fused sodium acetate to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reagents and conditions as in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Diethylamino-5-phenyl-2-oxazolin-4-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the oxazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as and are used.
Substitution: Nucleophiles like and can react with the oxazoline ring under mild conditions.
Major Products
The major products formed from these reactions include various oxazolone derivatives , amine derivatives , and substituted oxazolines .
Scientific Research Applications
2-Diethylamino-5-phenyl-2-oxazolin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-Diethylamino-5-phenyl-2-oxazolin-4-one involves its interaction with specific molecular targets and pathways. The oxazoline ring can interact with biological macromolecules , leading to various biological effects. The compound’s diethylamino group enhances its ability to penetrate cell membranes, making it effective in targeting intracellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one
- 2-Diethylamino-5-phenyl-2-oxazolin-4-one
Uniqueness
This compound stands out due to its unique combination of an oxazoline ring with a phenyl group and a diethylamino substituent. This structure imparts distinct chemical properties, making it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
2-(diethylamino)-5-phenyl-1,3-oxazol-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-3-15(4-2)13-14-12(16)11(17-13)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLUMJUXYNCDIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC(=O)C(O1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10923796 | |
Record name | 2-(Diethylamino)-5-phenyl-1,3-oxazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10923796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214-73-9 | |
Record name | 2-Diethylamino-5-phenyl-2-oxazolin-4-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001214739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-(Diethylamino)-5-phenyl-1,3-oxazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10923796 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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